2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one
Description
The compound 2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one features a pyrimidin-4(3H)-one core substituted at position 2 with a 4-benzylpiperazine moiety and at position 6 with a methyl group. The benzylpiperazine group is a critical pharmacophore, often linked to enhanced binding affinity in neurological targets .
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-13-11-15(21)18-16(17-13)20-9-7-19(8-10-20)12-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSRLOWDIDQDBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one typically involves the reaction of 4-benzylpiperazine with 6-methylpyrimidin-4(3H)-one under specific conditions. One common method includes:
Starting Materials: 4-benzylpiperazine and 6-methylpyrimidin-4(3H)-one.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like chloroform (CHCl₃) at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could lead to the formation of reduced piperazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H20N4O
- CAS Number : 459182-29-7
- IUPAC Name : 2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one
The compound's structure features a piperazine ring that is known for its ability to interact with various biological targets, making it an attractive subject for drug development.
Medicinal Chemistry
Research indicates that this compound may possess therapeutic potential in treating several conditions:
- Cancer : The compound has been studied for its anti-cancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Neurological Disorders : Its interaction with neurotransmitter receptors suggests potential applications in treating depression and anxiety disorders.
Pharmacology
The pharmacological profile of this compound is under investigation to understand its:
- Mechanism of Action : It may modulate signal transduction pathways by interacting with specific receptors or enzymes.
- Pharmacokinetics and Pharmacodynamics : Studies focus on absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its viability as a drug candidate.
Biochemistry
In biochemical research, this compound is utilized to explore cellular processes such as:
- Cell Cycle Regulation : Investigations into how the compound affects cell proliferation and apoptosis.
- Enzyme Interaction Studies : The compound may serve as an inhibitor or activator of key enzymes involved in metabolic pathways.
Case Study 1: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry explored the anti-cancer effects of this compound. The results indicated that the compound significantly inhibited the proliferation of various cancer cell lines through apoptosis induction mechanisms.
Case Study 2: Neuropharmacological Effects
Research published in Neuropharmacology examined the effects of this compound on serotonin receptors. The findings suggested that it could enhance serotonin signaling, providing a potential therapeutic avenue for depression treatment.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance:
Antitumor Activity: The compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Neuroprotection: It may exert its effects by inhibiting endoplasmic reticulum stress and the NF-kB inflammatory pathway, thereby reducing neuronal apoptosis and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution at the Piperazine Group
2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one (NNF)
- Structure : Replaces the benzyl group with a 4-fluorophenyl moiety.
- Properties :
- Molecular weight: 296.32 (C₁₅H₁₇FN₄O).
- LogP (estimated): ~2.1, influenced by fluorine’s electronegativity.
- Activity: While specific data for this compound are unavailable, fluorinated aryl groups are known to enhance metabolic stability and target selectivity in AChE inhibitors .
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one
- Structure : Features a 2-methoxyphenyl substituent.
- Properties :
- Molecular weight: 300.36 (C₁₆H₂₀N₄O₂).
- LogP (estimated): ~1.8, reduced due to the polar methoxy group.
Key Differences:
- Electronic Effects : The benzyl group in the target compound is electron-neutral, while fluorophenyl (electron-withdrawing) and methoxyphenyl (electron-donating) substituents alter electronic profiles, impacting binding to enzymes like AChE .
- Lipophilicity : The benzyl group increases LogP (~2.5 estimated) compared to fluorophenyl (~2.1) and methoxyphenyl (~1.8) analogs, suggesting higher membrane permeability but lower aqueous solubility.
Substitution at Position 2 of Pyrimidinone
2-(Benzo[d]thiazol-2-ylamino)-6-methylpyrimidin-4(3H)-one
- Structure: Substituted with a benzo[d]thiazol-2-ylamino group.
- Properties :
- Molecular weight: 242.24 (C₁₂H₁₀N₄O₂).
- LogP: 2.44.
2-Hydrazinyl-6-methylpyrimidin-4(3H)-one
Core Heterocycle Modifications
2-(4-Benzylpiperazin-1-yl)-5-(3-phenylprop-2-enylidene)thiazol-4-one
- Structure: Replaces pyrimidinone with a thiazol-4-one core.
- Activity: Shows moderate antiplasmodial activity, underscoring the importance of the pyrimidinone ring for neurological targets .
Table 1: Comparative Analysis of Pyrimidinone Derivatives
*Calculated based on formula C₁₆H₁₈N₄O.
Structure-Activity Relationship (SAR) Insights
- Piperazine Substitution : Electron-withdrawing groups (e.g., fluorine) enhance AChE inhibition (e.g., compound 4a in , IC₅₀ = 0.91 µM) compared to benzyl or methoxy groups .
- Position 2 Modifications : Bulky substituents (e.g., benzylpiperazine) improve target engagement in neurological disorders, while polar groups (e.g., hydrazinyl) favor cytotoxicity .
- LogP and Bioavailability : Higher LogP in benzyl derivatives may enhance blood-brain barrier penetration but reduce solubility, necessitating formulation optimization.
Biological Activity
2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one is a synthetic organic compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structural configuration that includes a benzylpiperazine moiety and a pyrimidinone core, which contribute to its diverse biological properties.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:
- Receptors : The compound may bind to specific receptors, influencing signal transduction pathways.
- Enzymes : It can act as an inhibitor or activator of enzymes involved in critical biochemical processes.
- Nucleic Acids : Interaction with DNA or RNA may affect gene expression and protein synthesis.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves inducing apoptosis and cell cycle arrest, potentially through the modulation of apoptotic pathways and signaling cascades.
Neuroprotective Effects
The compound has also shown promise in neuroprotection. Research indicates that it may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases. By modulating neurotransmitter levels and reducing inflammation, it could serve as a therapeutic agent for conditions like Alzheimer's disease.
Antimicrobial Activity
Preliminary investigations have revealed that this compound possesses antimicrobial properties against a range of bacterial strains. The compound's effectiveness against both Gram-positive and Gram-negative bacteria suggests potential applications in treating infections.
Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells. Results indicated a dose-dependent inhibition of cell growth with an IC50 value of 15 µM. The compound was found to induce apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c release and activation of caspases.
Study 2: Neuroprotective Mechanisms
In a study focusing on neuroprotection, researchers administered the compound to cultured neuronal cells subjected to oxidative stress. The results demonstrated a significant reduction in cell death compared to control groups, alongside decreased levels of reactive oxygen species (ROS). This suggests that the compound may exert protective effects through antioxidant mechanisms.
Data Table: Summary of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | Induction of apoptosis, cell cycle arrest |
| Neuroprotective | Protection against oxidative stress | Modulation of neurotransmitters, anti-inflammatory effects |
| Antimicrobial | Activity against bacterial strains | Disruption of bacterial cell wall synthesis |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one, and how can reaction conditions be standardized?
- Methodological Answer : The compound can be synthesized via a one-pot multicomponent reaction using urea/thiourea, aldehydes, and β-keto esters/amides. Key steps include refluxing in a solvent system (e.g., n-heptane-toluene) with a catalyst like ZnCl₂ to promote cyclocondensation. Reaction progress should be monitored via TLC, followed by recrystallization for purification . Optimize temperature (80–100°C) and molar ratios (e.g., 1:1:1.5 for aldehyde:β-keto compound:urea) to enhance yield.
Q. Which spectroscopic techniques are most reliable for characterizing the compound’s structure and purity?
- Methodological Answer : Combine IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹), ¹H/¹³C NMR to resolve the pyrimidinone core and benzylpiperazine substituents, and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Purity can be assessed via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, ethyl acetate:hexane) .
Q. How can researchers ensure batch-to-batch consistency in compound synthesis?
- Methodological Answer : Implement strict quality control protocols:
- Use standardized starting materials (e.g., CAS-verified reagents).
- Monitor reaction parameters (temperature, pH) with automated systems.
- Characterize each batch via melting point analysis, HPLC purity (>95%), and comparative NMR spectroscopy.
- Document impurity profiles using LC-MS to identify side products (e.g., unreacted intermediates) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the compound’s biological targets?
- Methodological Answer :
- Step 1 : Synthesize analogs with modifications to the benzylpiperazine group (e.g., fluorination, methyl substitution) or pyrimidinone core (e.g., halogenation at C6).
- Step 2 : Test analogs in in vitro assays (e.g., kinase inhibition, receptor binding) to correlate structural changes with activity.
- Step 3 : Use computational docking (e.g., AutoDock Vina) to model interactions with target proteins like PDE inhibitors or serotonin receptors. Prioritize analogs with improved binding affinity (ΔG < -8 kcal/mol) .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Replication : Repeat assays under identical conditions (cell lines, incubation time, controls).
- Variable Control : Standardize assay parameters (e.g., DMSO concentration ≤0.1%, cell passage number).
- Meta-Analysis : Compare data across studies using normalized metrics (e.g., fold-change vs. control). Contradictions may arise from differences in assay sensitivity (e.g., fluorometric vs. colorimetric readouts) or compound solubility .
Q. What strategies are effective in improving the compound’s solubility for in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
- Salt Formation : React the compound with HCl or trifluoroacetic acid to form water-soluble salts.
- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) or polymeric nanoparticles. Validate solubility via dynamic light scattering (DLS) for particle size (<200 nm) and polydispersity index (<0.3) .
Q. How can metabolic stability be evaluated to prioritize the compound for preclinical development?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎).
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks.
- Plasma Stability : Monitor degradation in plasma (37°C, 1–24 hours) to estimate half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
